molecular formula C16H17NO4 B5931627 ethyl 2-(2,4-dimethoxyphenyl)nicotinate

ethyl 2-(2,4-dimethoxyphenyl)nicotinate

Cat. No.: B5931627
M. Wt: 287.31 g/mol
InChI Key: WTISGTDVUOFWBQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethoxyphenyl)nicotinate is a nicotinic acid derivative characterized by a 2,4-dimethoxyphenyl substituent at the 2-position of the nicotinate core. The methoxy groups at the 2- and 4-positions of the phenyl ring likely influence electronic and steric properties, impacting solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-(2,4-dimethoxyphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-21-16(18)13-6-5-9-17-15(13)12-8-7-11(19-2)10-14(12)20-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTISGTDVUOFWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2-(4-(Trifluoromethyl)phenyl)nicotinate (CAS 339538-64-6)

  • Structure : A trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring.
  • Molecular Formula: C₁₅H₁₂F₃NO₂.
  • Molecular Weight : 295.26 g/mol.
  • This substitution may enhance metabolic stability in drug candidates .

Ethyl 2-[2-(Aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS 20209-79-4)

  • Structure: A 4-chloro-2-carbamoylphenoxy group.
  • Molecular Formula : C₁₅H₁₃ClN₂O₄.
  • Molecular Weight : 332.73 g/mol.
  • Key Differences : The chloro and carbamoyl groups introduce both electron-withdrawing and hydrogen-bonding capabilities. This could improve target binding affinity but may increase toxicity risks compared to methoxy-substituted analogs .

2-(4-Hydroxy-3-Methoxyphenyl)-2-Oxoethyl Nicotinate (CAS 19767-91-0)

  • Structure : A hydroxymethoxyphenyl group esterified with nicotinic acid.
  • Molecular Formula: C₁₆H₁₃NO₅.
  • However, hydroxyl groups may also confer instability under oxidative conditions .

Ester Group Variations

Ethyl 4-Hydroxy-2-Methylnicotinate

  • Structure : A methyl group at the 2-position and hydroxyl at the 4-position of the pyridine ring.
  • Molecular Formula: C₉H₁₁NO₃.
  • Key Differences : The absence of a phenyl substituent simplifies the structure but reduces aromatic stacking interactions. The hydroxyl group at the 4-position may enable chelation or acid-base reactivity .

Ethyl 5-Cyano-6-[(2,4-Dichlorophenyl)sulfanyl]-2-Phenylnicotinate (CAS 477866-73-2)

  • Structure: A cyano group and dichlorophenylsulfanyl substituent.
  • Molecular Formula : C₂₂H₁₅Cl₂N₂O₂S.
  • Molecular Weight : 466.3 g/mol.
  • The cyano group enhances electrophilicity, which may correlate with cytotoxicity .

Physicochemical and Toxicity Predictions

Triazole Derivatives with 2,4-Dimethoxyphenyl Groups

  • Example : 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid esters.
  • Findings :
    • Predicted acute toxicity (via GUSAR-online) for these esters is moderate, with LD₅₀ values comparable to caffeine.
    • Methoxy groups contribute to lower toxicity compared to nitro or halogenated analogs .

Comparative Solubility and Reactivity

Compound Substituents Solubility (Predicted) Reactivity Notes
This compound 2,4-OCH₃ Moderate in lipids Electron-rich phenyl ring; stable
Ethyl 2-(4-CF₃-phenyl)nicotinate 4-CF₃ Low in water Oxidative/metabolic resistance
Ethyl 4-hydroxy-2-methylnicotinate 4-OH, 2-CH₃ High in polar solvents Susceptible to oxidation

Research Implications and Gaps

  • Bioactivity : Methoxy groups in this compound may favor interactions with aromatic residues in enzyme active sites, as seen in related agonists (e.g., ref 44 in ).
  • Toxicity : While methoxy groups generally reduce acute toxicity, chronic effects remain unstudied for this compound.
  • Synthetic Routes : Methods for triazole-linked dimethoxyphenyl analogs () could guide derivatization of the target compound for enhanced bioactivity.

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